molecular formula C8H11Cl2N3 B12920060 N-Butyl-3,6-dichloropyridazin-4-amine CAS No. 61261-40-3

N-Butyl-3,6-dichloropyridazin-4-amine

Cat. No.: B12920060
CAS No.: 61261-40-3
M. Wt: 220.10 g/mol
InChI Key: VMXMZTQUPDMSNV-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. N-Butyl-3,6-dichloropyridazin-4-amine is a chemical intermediate based on the pyridazine scaffold. Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal and agrochemical research due to their versatile reactivity and potential biological activity . The molecular structure features multiple reactive sites, including chlorine substituents and an alkylated amine, which make it a valuable building block for further synthetic elaboration. Researchers can utilize this compound to create diverse compound libraries for structure-activity relationship (SAR) studies, particularly in the development of novel small-molecule inhibitors . The specific N -butyl side chain may influence the compound's physicochemical properties, such as lipophilicity, which can be critical for optimizing pharmacokinetic profiles in drug discovery campaigns. As a specialist chemical, it is essential for researchers working in hit-to-lead and lead optimization phases, especially in areas involving heterocyclic chemistry. This product is intended for use by qualified research scientists in controlled laboratory environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61261-40-3

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

N-butyl-3,6-dichloropyridazin-4-amine

InChI

InChI=1S/C8H11Cl2N3/c1-2-3-4-11-6-5-7(9)12-13-8(6)10/h5H,2-4H2,1H3,(H,11,12)

InChI Key

VMXMZTQUPDMSNV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies for N Butyl 3,6 Dichloropyridazin 4 Amine and Precursors

Synthesis of 3,6-Dichloropyridazine (B152260) and its Advanced Intermediates

The foundation for the synthesis of the target compound lies in the efficient production of chlorinated pyridazine (B1198779) scaffolds. These intermediates are crucial building blocks for subsequent functionalization.

Modern Preparation Routes to 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a pivotal starting material, and its synthesis has evolved from traditional methods to more refined, environmentally conscious processes. A widely established route begins with maleic hydrazide (also known as pyridazine-3,6-diol), which undergoes chlorination.

The conventional method employs phosphorus oxychloride (POCl₃) as the chlorinating agent. chemicalbook.comgoogle.com In a typical procedure, pyridazine-3,6-diol is treated with an excess of POCl₃, often with heating, to yield 3,6-dichloropyridazine. chemicalbook.com Yields for this transformation are generally high, with reports of up to 85%. chemicalbook.com The reaction can be conducted in the presence of a solvent like chloroform (B151607) or neat. google.com

More contemporary approaches aim to mitigate the harsh conditions and environmental concerns associated with phosphorus oxychloride. A notable alternative involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This method is considered safer and more environmentally friendly. The process involves the reaction of 3,6-dihydroxypyridazine with NCS in a solvent system such as ethanol, catalyzed by hydrochloric acid.

MethodStarting MaterialReagentsConditionsYieldRemarks
Traditional Maleic HydrazidePOCl₃80 °C, neat~85%Well-established, high-yielding method. chemicalbook.com
Solvent-based 3,6-Dihydroxy pyridazinePOCl₃, Chloroform50-65 °C72-86%Use of solvent can moderate reaction conditions. google.com
Modern 3,6-DihydroxypyridazineN-Chlorosuccinimide (NCS), HCl40-60 °C, EthanolNot specifiedSafer, more environmentally friendly alternative to POCl₃.

Regioselective Introduction of the 4-Amino Group onto Dichloropyridazine

To synthesize the target molecule, a 4-amino group must be introduced onto the pyridazine ring, leading to the advanced intermediate, 4-amino-3,6-dichloropyridazine. The most direct precursor for this intermediate is 3,4,6-trichloropyridazine (B1215204), as the chlorine atom at the C-4 position is the most activated towards nucleophilic substitution.

The synthesis of 3,4,6-trichloropyridazine can be achieved through a multi-step process starting from maleic anhydride. google.com This process involves the initial chlorination of maleic anhydride, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form 4-chlorodihydroxypyridazine. google.com This intermediate is then chlorinated, typically using phosphorus oxychloride, to yield the desired 3,4,6-trichloropyridazine. google.com

Once 3,4,6-trichloropyridazine is obtained, the 4-amino group is introduced via a regioselective nucleophilic aromatic substitution (SNAr) reaction with an ammonia (B1221849) source. The principles governing the reactivity of polychlorinated azines indicate that the C-4 position is highly susceptible to attack by nucleophiles. nih.govresearchgate.net The reaction is typically performed by treating the trichloro-compound with ammonia in a suitable solvent, leading to the selective displacement of the C-4 chlorine to form 4-amino-3,6-dichloropyridazine.

N-Alkylation Strategies for N-Butyl-3,6-dichloropyridazin-4-amine Formation

With the key intermediate, 4-amino-3,6-dichloropyridazine, in hand, several synthetic strategies can be employed to introduce the N-butyl group, leading to the final product.

Direct Alkylation of Aminopyridazines

Direct N-alkylation involves the reaction of 4-amino-3,6-dichloropyridazine with a butylating agent, such as a butyl halide (e.g., n-butyl bromide or iodide). This reaction is often facilitated by a base to deprotonate the amino group, increasing its nucleophilicity. Modern techniques, such as microwave irradiation, have been shown to enhance the efficiency of N-alkylation on related aminopyridazine systems, often leading to shorter reaction times and higher yields. rsc.org The reaction can be performed with or without a solvent, depending on the specific substrates and conditions. rsc.org

Alkylating AgentBaseSolventConditionsRemarks
n-Butyl BromideK₂CO₃DMF80-100 °CStandard thermal conditions.
n-Butyl IodideNaHTHFRoom Temp to 50 °CStronger base allows for milder temperatures.
n-Butyl BromideNoneNone80 °C, MicrowaveSolvent-free, rapid synthesis under microwave irradiation. rsc.org

Reductive Amination Approaches for N-Butyl Moiety Incorporation

Reductive amination provides an alternative pathway to form the N-butyl group. This two-step, one-pot process involves the initial reaction of 4-amino-3,6-dichloropyridazine with butyraldehyde (B50154) to form an intermediate N-butyl imine. This imine is then reduced in situ to the desired secondary amine product. A variety of reducing agents can be employed for this transformation. This method avoids the use of alkyl halides and is a cornerstone of C-N bond formation.

Carbonyl SourceReducing AgentSolventRemarks
ButyraldehydeSodium Borohydride (NaBH₄)MethanolA common, mild, and effective reducing agent.
ButyraldehydeSodium Triacetoxyborohydride (STAB)Dichloroethane (DCE)Particularly effective for reductive aminations, often providing cleaner reactions.
ButyraldehydeAmmonia Borane (NH₃BH₃)MethanolA stable and versatile reducing agent applicable to a wide range of substrates.
ButyraldehydeH₂ / Catalyst (e.g., Co-based)MethanolCatalytic hydrogenation offers a scalable and atom-economical approach. bldpharm.com

Nucleophilic Substitution Reactions with N-Butylamine

Perhaps the most direct route to this compound is the nucleophilic aromatic substitution of 3,4,6-trichloropyridazine with n-butylamine. In this reaction, the C-4 chlorine atom is selectively displaced by the amine nucleophile. The reactivity of the chlorine atoms on the pyridazine ring is not equal; the C-4 position is the most electrophilic and thus reacts preferentially. nih.govresearchgate.net

This reaction is typically carried out by mixing 3,4,6-trichloropyridazine with n-butylamine in a suitable solvent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The temperature can be controlled to ensure selectivity and prevent further substitution at the C-6 position.

SubstrateNucleophileBaseSolventConditionsRemarks
3,4,6-Trichloropyridazinen-ButylamineDIEATHF / DCM0 °C to Room TempHigh selectivity for C-4 substitution is expected under these mild conditions. nih.gov
3,4,6-Trichloropyridazinen-ButylamineK₂CO₃Acetonitrile (B52724)Room Temp to 60 °CAn alternative inorganic base and polar aprotic solvent system.
3,4,6-Trichloropyridazinen-ButylamineNone (excess amine)DMSORoom Temp to 80 °CExcess amine can act as both nucleophile and base.

Microwave-Assisted Synthesis Protocols for Pyridazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. tandfonline.comrsc.org The application of microwave irradiation in the synthesis of pyridazine derivatives, particularly in amination reactions, has been well-documented.

The synthesis of aminopyridazines can be effectively achieved by heating a mixture of a chloropyridazine derivative with the desired amine under microwave irradiation. For instance, the reaction of 3,6-dichloro-4-methyl-pyridazine with various amines has been shown to proceed efficiently at 120°C after just 15 minutes in a microwave reactor, yielding the corresponding mono-amination products with high selectivity. tandfonline.com This approach avoids the formation of significant deamination byproducts. tandfonline.com In many cases, these reactions can be performed without a solvent, simplifying the work-up procedure. tandfonline.com

For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 3,4,6-trichloropyridazine with n-butylamine. The higher reactivity of the chlorine atom at the 4-position of the pyridazine ring makes it more susceptible to nucleophilic attack, allowing for regioselective substitution.

A representative, albeit analogous, protocol for the microwave-assisted amination of a dichloropyridazine is presented below. In a study on the regioselective amination of 3,6-dichloropyridazines, reactions were carried out using an Anton-Paar microwave reactor. tandfonline.com The use of a catalytic amount of trifluoroacetic acid in an ethanol/water solvent system has also been reported to be effective under microwave conditions at 145°C for 30 minutes. tandfonline.com

Interactive Data Table: Microwave-Assisted Amination of Dichloropyridazines
Reactant 1AmineSolventTemperature (°C)Time (min)Yield (%)Reference
3,6-dichloro-4-methyl-pyridazineVarious aminesNone12015Good tandfonline.com
3-Amino-6-chloropyridazine (B20888)Ammonium HydroxideWater1203087 rsc.org
3,6-dichloropyridazin-4-yl)-N,N-dimethyl-ethenamineAniline derivativesEthanol/Water/TFA14530High tandfonline.com
Aryl TriflatesVarious aminesNMPNot SpecifiedNot SpecifiedGood to Excellent nih.gov

Flow Chemistry and Continuous Processing Techniques in Pyridazine Synthesis

The uncatalyzed nucleophilic aromatic substitution of 2-chloropyridines with various amines has been efficiently carried out in a continuous-flow reactor using N-methyl-2-pyrrolidone (NMP) as the solvent. researchgate.net This system allows for the use of high temperatures (up to 300°C) and short reaction times, which can overcome the activation barrier for reactions with less activated substrates. researchgate.net

A hypothetical flow synthesis of this compound would involve pumping a solution of 3,4,6-trichloropyridazine and n-butylamine through a heated reactor coil. The reaction parameters, such as temperature, residence time, and stoichiometry, could be precisely controlled to optimize the yield and selectivity of the desired product. The output from the reactor could then be directed to an in-line purification system for continuous isolation of the product.

The table below outlines typical conditions that could be adapted for the flow synthesis of the target compound, based on similar transformations of related heterocyclic systems.

Interactive Data Table: Potential Flow Chemistry Parameters for Amination of Chloropyridazines
SubstrateReagentSolventTemperature (°C)Residence TimeNotesReference
2-ChloropyridinesSecondary AminesNMPup to 300ShortUncatalyzed SNAr researchgate.net
3,4,6-Trichloropyridazine (Hypothetical)n-ButylamineNMP or other high-boiling solvent150-250VariableOptimization of regioselectivity would be keyN/A

The adoption of flow chemistry for the synthesis of this compound and other pyridazine derivatives holds the potential for more efficient, safer, and scalable manufacturing processes.

Reaction Mechanisms and Chemical Transformations of N Butyl 3,6 Dichloropyridazin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyridazine Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyridazine (B1198779) ring. The presence of two chlorine atoms on the pyridazine core of N-Butyl-3,6-dichloropyridazin-4-amine makes it a prime substrate for such transformations. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer intermediate, followed by the departure of a leaving group, in this case, a chloride ion, to restore aromaticity. youtube.comnih.gov

Reactivity at C-3 and C-6 Halogen Positions

In 3,6-dichloropyridazines, the two chlorine atoms offer two potential sites for nucleophilic attack. The regioselectivity of the substitution is dictated by the electronic properties of the pyridazine ring and any existing substituents. Generally, nucleophilic attack is favored at positions that can best stabilize the negative charge of the Meisenheimer intermediate. In the case of 3,6-dichloropyridazine (B152260) 1-oxide, displacement reactions with various sulfur nucleophiles have been shown to occur preferentially at the C-6 position. rsc.org For 4-substituted-3,6-dichloropyridazines, reactions with many nucleophiles also tend to occur predominantly at the C-6 position, which is distal to the substituent at C-4. rsc.org However, the nature of the substituent at the C-4 position can significantly influence this selectivity.

Influence of the 4-Amino and N-Butyl Substituents on SNAr Pathways

The 4-amino group in this compound plays a crucial role in directing the outcome of SNAr reactions. Basic amine substituents at the C-4 position of a dichloropyridazine ring have been observed to promote nucleophilic attack at the C-3 position. rsc.org This directing effect is attributed to the ability of the amine group to coordinate with incoming reagents or to influence the electronic distribution within the pyridazine ring, thereby making the C-3 position more electrophilic. The N-butyl group, being an alkyl substituent, has a less pronounced electronic effect compared to the amino group but can exert steric influence on the approaching nucleophile.

Tandem and Sequential SNAr Reactions

The presence of two reactive halogen atoms allows for tandem or sequential SNAr reactions, enabling the introduction of two different nucleophiles onto the pyridazine core. By carefully controlling the reaction conditions and the stoichiometry of the nucleophiles, it is possible to achieve selective mono-substitution followed by a second, different substitution. This stepwise functionalization is a valuable strategy for the synthesis of complex and diversely substituted pyridazine derivatives. For instance, after a first nucleophilic substitution, the electronic nature of the pyridazine ring is altered, which in turn influences the reactivity of the remaining chlorine atom towards a second nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.govrsc.orgnih.gov These reactions are widely used to functionalize heteroaromatic compounds, including pyridazines. mdpi.comresearchgate.net

Suzuki-Miyaura Cross-Coupling for Arylation/Alkylation

The Suzuki-Miyaura cross-coupling reaction is a prominent palladium-catalyzed reaction that couples an organoboron reagent with a halide or triflate. mdpi.com This reaction is highly effective for the arylation and alkylation of this compound. The site-selectivity of the Suzuki-Miyaura coupling on dichloropyridazines is a subject of considerable interest.

In unsymmetrical 4-substituted-3,6-dichloropyridazines, the general trend is for the cross-coupling to occur at the C-6 position. However, the presence of a basic amine substituent at C-4, as in this compound, can direct the reaction to the C-3 position. rsc.org The choice of palladium catalyst, ligands, and reaction conditions can also be tuned to control the regioselectivity, sometimes even reversing the inherent preference. nih.govnih.govnsf.gov For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at positions that are typically less reactive. nih.govnsf.gov

The ability to perform sequential Suzuki-Miyaura couplings by exploiting the differential reactivity of the two chlorine atoms further enhances the synthetic utility of this compound, allowing for the controlled introduction of different aryl or alkyl groups at the C-3 and C-6 positions.

Table of Reaction Conditions for Suzuki-Miyaura Coupling of Dichloropyridazines

Catalyst/LigandBaseSolventTemperature (°C)Position of CouplingReference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ONot specifiedC-6 (general) rsc.org
Pd/SIPrKFTHFRoom TemperatureC-3 (promoted by 4-amino) rsc.orgnih.gov
PdCl₂/NBu₄BrNa₂CO₃Not specifiedNot specifiedVaries nsf.gov
Pd(OAc)₂/NHCNot specifiedNot specifiedNot specifiedVaries researchgate.net

Buchwald-Hartwig Amination for Diverse Amine Introductions

The Buchwald-Hartwig amination stands as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide array of primary and secondary amines onto an aromatic or heteroaromatic core by displacing a halide. wikipedia.orgresearchgate.net For this compound, this reaction is particularly useful for selectively replacing one or both chlorine atoms with various amino groups, thereby accessing a large chemical space for structure-activity relationship studies.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a sterically hindered and electron-rich phosphine (B1218219) ligand. orgsyn.orgyoutube.com Ligands like XPhos, t-BuXPhos, and BINAP are instrumental in facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) being commonly used to deprotonate the amine nucleophile without competing in the substitution. libretexts.orgnih.gov

Research on related dichloropyridazine and dichloropyrimidine systems demonstrates that these reactions can be performed with high yields and selectivity. unistra.frsemanticscholar.org By carefully controlling stoichiometry and reaction conditions, it is possible to achieve either mono- or di-amination, providing access to symmetrically or asymmetrically substituted pyridazine derivatives. The reaction is tolerant of a broad range of functional groups on the incoming amine, including ethers, esters, and other heterocyclic moieties. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionReference
CatalystPd(OAc)₂ or Pd₂(dba)₃ orgsyn.org
LigandXPhos, SPhos, tBuXPhos, or other biaryl phosphines youtube.comlibretexts.org
BaseNaOt-Bu, Cs₂CO₃, or K₃PO₄ libretexts.orgnih.gov
SolventToluene, Dioxane, or THF
Temperature80-120 °C nih.gov
Amine ScopePrimary & Secondary Aliphatic/Aromatic Amines, Heterocyclic Amines wikipedia.orgorganic-chemistry.org

Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi)

Beyond C-N bond formation, the chlorine atoms on this compound serve as handles for various carbon-carbon bond-forming cross-coupling reactions, significantly expanding its synthetic utility.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org This reaction is instrumental for introducing alkynyl moieties onto the pyridazine ring, which can serve as precursors for more complex structures, such as pyrrolopyridazines. unistra.frlibretexts.org The reaction typically proceeds under mild, basic conditions, often using an amine base like triethylamine (B128534) or diisopropylamine, which also acts as the solvent. wikipedia.org The choice of palladium catalyst and ligand is crucial for achieving high efficiency. nih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This methodology is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org For this compound, Negishi coupling would enable the introduction of a wide variety of alkyl, vinyl, and aryl groups by reacting it with the corresponding organozinc reagents. The reaction is known for its high functional group tolerance. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira and Negishi Couplings

ReactionCatalyst SystemCoupling PartnerBase/SolventReference
SonogashiraPd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst)Terminal Alkyne (R-C≡CH)Et₃N or DIPA (Base/Solvent), THF organic-chemistry.orgwikipedia.org
NegishiPd(PPh₃)₄ or Ni(acac)₂Organozinc Reagent (R-ZnX)THF, Dioxane (Solvent) wikipedia.orgorganic-chemistry.org

Other Significant Chemical Transformations

Hydrodechlorination Studies and Selectivity

Catalytic hydrodechlorination (HDC) is a chemical process that replaces a chlorine atom with a hydrogen atom, effectively reducing the halogen content of a molecule. mdpi.com This reaction is significant for modifying the electronic and steric properties of the pyridazine core and can be a key step in synthesizing analogues with reduced halogenation. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on a solid support like carbon (Pd/C), in the presence of a hydrogen source. nih.gov

Studies on related chloropyridines and other chloroaromatics have shown that the selectivity of hydrodechlorination can be influenced by several factors, including the catalyst type, solvent, and the electronic environment of the C-Cl bonds. osti.govmdpi.com In this compound, the two chlorine atoms are in different chemical environments. The C-Cl bond at the 6-position is adjacent to a nitrogen atom, while the C-Cl bond at the 3-position is adjacent to both a nitrogen and the n-butylamino group. This difference is expected to influence the regioselectivity of the hydrodechlorination, although specific studies on this substrate are not widely reported. Generally, C-Cl bonds at positions activated by adjacent heteroatoms show different reactivity profiles. Careful optimization of reaction conditions would be necessary to achieve selective mono-hydrodechlorination at either the C-3 or C-6 position.

Table 3: General Conditions for Catalytic Hydrodechlorination

ParameterConditionReference
CatalystPd/C, PtO₂, or Rh/Al₂O₃ nih.govnih.gov
Hydrogen SourceH₂ gas, Formic Acid, Sodium Formate nih.gov
SolventEthanol, Methanol, Ethyl Acetate mdpi.com
TemperatureRoom Temperature to 80 °C osti.gov

Functionalization via Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a unique reaction for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org Instead of substituting a leaving group like a halogen, the VNS reaction replaces a hydrogen atom. The mechanism involves the addition of a carbanion, which bears a leaving group at its nucleophilic center, to the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity. acs.org

For this compound, the pyridazine ring is highly electron-deficient due to the presence of two ring nitrogens and two electron-withdrawing chlorine atoms. This makes it a suitable candidate for VNS. The most likely position for nucleophilic attack is the C-5 position, which is activated by the adjacent nitrogen atoms and is the only available C-H bond on the ring. This reaction provides a direct route to introduce carbon-based substituents, such as alkyl or cyanomethyl groups, at this position. The reaction typically requires a strong base, like potassium tert-butoxide or sodium hydride, to generate the nucleophilic carbanion from a suitable precursor (e.g., chloromethyl phenyl sulfone). organic-chemistry.org

Table 4: Compound Names Mentioned in the Article

Abbreviation/Common NameSystematic Name
This compoundThis compound
Pd(OAc)₂Palladium(II) acetate
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
t-BuXPhos2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
NaOt-BuSodium tert-butoxide
Cs₂CO₃Cesium carbonate
K₃PO₄Potassium phosphate
THFTetrahydrofuran
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) dichloride
CuICopper(I) iodide
Et₃NTriethylamine
DIPADiisopropylamine
Ni(acac)₂Nickel(II) acetylacetonate
Pd/CPalladium on carbon

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of N Butyl 3,6 Dichloropyridazin 4 Amine

Design and Synthesis of Analogs with Modified Pyridazine (B1198779) Ring Substitutions

The pyridazine core of N-Butyl-3,6-dichloropyridazin-4-amine offers multiple sites for chemical modification, particularly at the C-3 and C-6 positions, which are initially substituted with chlorine atoms. These positions are amenable to various chemical transformations, allowing for the introduction of a wide array of functionalities to probe the structure-activity relationship.

Variation of Halogen Substitution Patterns

The nature and position of halogen substituents on the pyridazine ring can significantly influence the compound's electronic and lipophilic properties, thereby affecting its biological activity. While the parent compound features chlorine at C-3 and C-6, synthetic strategies allow for the introduction of other halogens or different arrangements. For instance, the synthesis of 3,4,6-trichloropyridazine (B1215204) has been reported, which could serve as a precursor to analogs with altered halogenation patterns. google.com The selective reactivity of different carbon-halogen bonds can be exploited to introduce further diversity.

Research on related heterocyclic systems, such as pyridoquinothiazinium derivatives, has demonstrated that varying halogen substituents (Br, Cl, F, I) on a pyridine (B92270) ring fused to another heterocyclic system leads to a range of antiproliferative activities. nih.gov This suggests that a similar systematic variation of halogens on the pyridazine ring of this compound could yield analogs with a spectrum of biological potencies.

Exploration of Diverse Functional Groups at C-3 and C-6 Positions

The chlorine atoms at the C-3 and C-6 positions of the pyridazine ring are excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. The synthesis of diversified 2,3,6-trisubstituted pyridazines often starts from 3,6-dichloropyridazine (B152260). researchgate.net A common initial step is the selective amination at one of the chloro-positions, followed by further functionalization at the remaining chloro-position. google.comresearchgate.net

For example, Suzuki coupling reactions can be employed to introduce various aryl or heteroaryl groups at the C-6 position of a 3-amino-6-chloropyridazine (B20888) intermediate. researchgate.net This approach allows for the exploration of a broad chemical space. Furthermore, the synthesis of pyridazine derivatives with different substituents at the C-3 and C-6 positions has been explored for various therapeutic targets, including anticancer agents. nih.govacs.org These studies highlight the feasibility of replacing the chloro groups with moieties such as phenoxy groups, carboxamides, and other heterocyclic rings. acs.org

The following table illustrates potential modifications at the C-3 and C-6 positions based on established synthetic routes for pyridazine derivatives.

PositionOriginal SubstituentPotential ModificationsSynthetic Method
C-3ChlorineAmino, Alkoxy, AryloxyNucleophilic Substitution
C-6ChlorineAryl, Heteroaryl, AlkylSuzuki Coupling, Nucleophilic Substitution

Structural Modifications of the N-Butyl Chain and its Impact

The N-butyl chain attached to the amino group at the C-4 position is another key area for structural modification. Altering the length, branching, and incorporating cyclic or functionalized moieties in this alkyl chain can significantly impact the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn can influence its interaction with biological targets.

In the development of other amino-containing heterocyclic compounds, such as chloramphenicol (B1208) amine derivatives, the modification of an N-alkyl chain has been shown to modulate inhibitory activity against enzymes like aminopeptidase (B13392206) N. nih.gov For instance, coupling the core structure with different amines (e.g., propyl-, butyl-, isobutyl-amine) resulted in a range of biological activities. nih.gov This principle can be directly applied to this compound, where the butyl group can be replaced with other alkyl chains, cycloalkyl groups, or aralkyl moieties to optimize biological efficacy.

The following table presents hypothetical analogs with modified N-alkyl chains and their potential impact on properties.

AnalogN-Alkyl Chain ModificationExpected Impact on Properties
Analog 1N-EthylDecreased lipophilicity
Analog 2N-CyclohexylIncreased steric bulk and lipophilicity
Analog 3N-BenzylIntroduction of aromatic interactions
Analog 4N-(4-hydroxybutyl)Increased polarity and hydrogen bonding potential

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with similar biological activity but improved properties. spirochem.comcambridgemedchemconsulting.comdrughunter.com

Scaffold Hopping: This involves replacing the central pyridazine core with other heterocyclic systems while retaining the key pharmacophoric elements. For instance, a scaffold hopping approach was used to discover novel pyridazine-based herbicides by replacing a different core structure. acs.org Similarly, pyridazine itself has been used as a scaffold hop from a pyrazole (B372694) ring in the design of JNK1 inhibitors. nih.govacs.org For this compound, one could envision replacing the pyridazine ring with other diazines like pyrimidine (B1678525) or pyrazine, or with fused heterocyclic systems, to explore new intellectual property space and potentially discover analogs with different biological profiles.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with others that have similar physicochemical properties. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several bioisosteric replacements can be considered:

Amine linker: The amine group could be replaced by bioisosteres such as an amide, reverse amide, or a stable heterocyclic linker like a 1,2,3-triazole. nih.gov

Chlorine atoms: The chloro substituents could be replaced by other groups of similar size and electronic character, such as a trifluoromethyl (CF3) group or a cyano (CN) group. cambridgemedchemconsulting.com

Pyridazine Ring: The pyridazine ring itself can be considered a bioisostere for a phenyl ring, offering improved properties such as reduced lipophilicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unipd.it For a series of this compound analogs, QSAR can provide valuable insights for designing more potent compounds.

A typical QSAR study on pyridazine derivatives would involve calculating various molecular descriptors for each analog. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), or lipophilic (e.g., logP). The biological activity data, such as IC50 values, would then be correlated with these descriptors to generate a QSAR model. fip.org

For example, a 3D-QSAR study on 6-arylquinazolin-4-amines, a related class of compounds, successfully identified key structural features responsible for their inhibitory activity. nih.gov The resulting models, often visualized as contour maps, highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov

Statistical Methods in QSAR Model Development

The development of a robust QSAR model relies on various statistical methods to ensure its validity and predictive power. slideshare.net

Multiple Linear Regression (MLR): This is a common method used to derive a linear equation that relates the biological activity to a set of molecular descriptors. unipd.it The quality of the MLR model is assessed by statistical parameters like the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. fip.org

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. slideshare.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear methods that can capture more intricate relationships between structure and activity. researchgate.net They have been used to develop predictive models for the properties of pyridazine derivatives. researchgate.net

The validation of a QSAR model is crucial. Internal validation techniques like leave-one-out cross-validation are used to assess the model's internal consistency, while external validation using a separate test set of compounds confirms its predictive power for new, untested molecules. nih.govmdpi.com

Validation and Predictive Power of QSAR Models

The development of a Quantitative Structure-Activity Relationship (QSAR) model is a critical step in modern drug discovery and computational chemistry. However, the true utility of a QSAR model lies not in its creation, but in its ability to accurately predict the activity of new, untested compounds. Therefore, rigorous validation is an indispensable process to establish the robustness, reliability, and predictive power of any developed QSAR model. This section delves into the methodologies used to validate QSAR models for this compound and its analogs, and discusses the key metrics that define their predictive capability.

The validation process for a QSAR model is typically categorized into internal and external validation. beilstein-journals.org Both are essential to ensure that the model is not a result of chance correlation and that it has practical predictive value for novel chemical entities.

Internal Validation

Internal validation assesses the stability and robustness of the model using the original dataset from which it was developed. nih.gov A common and powerful technique for internal validation is cross-validation. beilstein-journals.org In this method, the original dataset is repeatedly divided into training and test sets. A popular variant is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated until every compound has been left out once.

The predictive ability of the model from this internal validation is quantified by the cross-validated correlation coefficient, denoted as Q². nih.gov A high Q² value (typically > 0.5) is considered indicative of good internal predictive power. walisongo.ac.id Another important metric is the Root Mean Square Error of Cross-Validation (RMSECV), which measures the average error in the predictions made during cross-validation.

For instance, in a QSAR study on a series of pyridazine derivatives, a Multiple Linear Regression (MLR) model might be developed. The internal validation statistics for such a model could be presented as follows:

Internal Validation Parameter Value Interpretation
R² (Coefficient of Determination)0.85Indicates a good fit of the model to the training data.
Q² (Cross-validated R²)0.72Suggests good internal predictive ability. walisongo.ac.id
RMSECV0.31Represents a low average error in internal predictions.

External Validation

While internal validation is crucial, the ultimate test of a QSAR model's utility is its ability to predict the activity of an external set of compounds that were not used in the model's development. nih.gov This process is known as external validation. beilstein-journals.org The dataset is initially split into a training set, used to build the model, and a test set, which is kept aside to evaluate the model's predictive performance. nih.gov

The predictive power on the external set is assessed using several statistical metrics. The predictive R² (R²pred) is a key indicator, which measures how well the model predicts the activity of the test set compounds. beilstein-journals.org An R²pred value greater than 0.6 is generally considered acceptable. walisongo.ac.id Other metrics include the Root Mean Square Error of Prediction (RMSEP), which indicates the average prediction error for the external set.

A hypothetical external validation for a QSAR model developed for this compound analogs could yield the following results:

External Validation Parameter Value Interpretation
Number of Training Set Compounds80The number of compounds used to build the model.
Number of Test Set Compounds20The number of compounds used to validate the model.
R²pred (Predictive R²)0.68Indicates acceptable predictive power for external compounds. walisongo.ac.id
RMSEP0.45Represents the average prediction error for the test set.

Predictive Power and Model Reliability

The combination of internal and external validation provides a comprehensive assessment of a QSAR model's predictive power. A reliable model should not only demonstrate a good fit to the training data (high R²) but also exhibit strong internal (high Q²) and external (high R²pred) predictive capabilities. nih.govnih.gov

In studies involving pyridazine and other heterocyclic analogs, both linear methods like MLR and non-linear methods such as Artificial Neural Networks (ANN) have been employed to develop QSAR models. researchgate.net Often, non-linear models like ANN may show superior predictive power, especially when the structure-activity relationship is complex. researchgate.net A comparison of MLR and ANN models for a set of pyridazine derivatives might look like this:

Model Type R²pred RMSEP
MLR0.820.700.650.51
ANN0.950.880.820.35

The data in this table illustrates that while the MLR model has acceptable predictive power, the ANN model demonstrates superior performance across all validation metrics.

It is also important to define the applicability domain of a QSAR model. nih.gov This domain represents the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and may be less accurate.

Advanced Spectroscopic and Analytical Characterization of N Butyl 3,6 Dichloropyridazin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework and connectivity can be assembled.

Comprehensive ¹H NMR Analysis for Proton Environments and Coupling Phenomena

The ¹H NMR spectrum of N-Butyl-3,6-dichloropyridazin-4-amine is predicted to display distinct signals corresponding to the aromatic proton on the pyridazine (B1198779) ring and the protons of the n-butyl group.

The pyridazine ring possesses a single proton at the C-5 position. Based on data for the parent 3,6-dichloropyridazine (B152260), which shows a singlet at approximately 7.51 ppm for the two equivalent protons (H-4 and H-5), the introduction of the amino group at C-4 is expected to shift this signal. google.com The H-5 proton in the target molecule would appear as a singlet, as it has no adjacent protons. Its chemical shift would be influenced by the electron-donating nature of the butylamino group.

The n-butyl chain will give rise to four distinct signals. The methylene (B1212753) group attached to the amine nitrogen (H-1') is expected to be the most downfield of the butyl protons due to the deshielding effect of the nitrogen atom, likely appearing as a triplet. The adjacent methylene group (H-2') would present as a multiplet (sextet), being coupled to the protons at H-1' and H-3'. The subsequent methylene group (H-3') would also be a sextet. The terminal methyl group (H-4') is predicted to be the most upfield signal, appearing as a triplet due to coupling with the H-3' protons. A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~7.0 - 7.5Singlet (s)N/A
NHVariable (Broad)Singlet (br s)N/A
H-1' (CH₂)~3.3 - 3.6Triplet (t)~7.2
H-2' (CH₂)~1.6 - 1.8Sextet~7.4
H-3' (CH₂)~1.4 - 1.6Sextet~7.4
H-4' (CH₃)~0.9 - 1.0Triplet (t)~7.3

Detailed ¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are expected: four for the pyridazine ring and four for the n-butyl chain.

The carbons of the pyridazine ring (C-3, C-4, C-5, and C-6) will appear in the aromatic region of the spectrum. The two carbons bearing chlorine atoms (C-3 and C-6) are expected to be significantly downfield. The carbon atom attached to the amino group (C-4) will also be in this region, with its chemical shift influenced by the nitrogen substituent. The C-5 carbon, bonded to a hydrogen atom, is predicted to be the most upfield of the ring carbons.

For the n-butyl group, the chemical shifts are more predictable based on standard values for alkanes and amines. chemicalbook.com The carbon directly bonded to the nitrogen (C-1') will be the most deshielded of the aliphatic carbons. The chemical shifts will generally decrease for carbons further from the electron-withdrawing amino-pyridazine moiety, with the terminal methyl carbon (C-4') appearing at the highest field (lowest ppm value).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~155 - 160
C-4~150 - 155
C-6~150 - 155
C-5~125 - 130
C-1' (CH₂)~42 - 45
C-2' (CH₂)~31 - 34
C-3' (CH₂)~19 - 22
C-4' (CH₃)~13 - 15

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include cross-peaks between H-1' and H-2', H-2' and H-3', and H-3' and H-4' of the butyl chain, confirming their connectivity. No cross-peak would be expected for the H-5 singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal: H-5 to C-5, H-1' to C-1', H-2' to C-2', H-3' to C-3', and H-4' to C-4'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. Key expected correlations would include:

The NH proton to C-4 and C-1'.

H-1' to C-4 and C-2'.

H-5 to C-3, C-4, and C-6, confirming the position of the butylamino group on the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the NH proton and the H-1' protons of the butyl chain, as well as between the H-5 proton and the NH proton, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₈H₁₁Cl₂N₃.

The theoretical monoisotopic mass can be calculated with high precision. A crucial feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺˙. The presence of two chlorine atoms gives a characteristic pattern due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes. This results in three peaks for the molecular ion cluster:

[M]⁺˙: Containing two ³⁵Cl atoms.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺˙: Containing two ³⁷Cl atoms.

The expected intensity ratio of these peaks would be approximately 9:6:1, providing unambiguous evidence for the presence of two chlorine atoms in the molecule.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M]⁺˙C₈H₁₁³⁵Cl₂N₃219.03298
[M+H]⁺C₈H₁₂³⁵Cl₂N₃220.04083

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present. The IR spectrum of this compound would be a composite of the vibrations from the dichloropyridazine ring, the secondary amine, and the alkyl chain.

Key expected absorption bands include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. acs.org

C-H Stretches (Aliphatic): Multiple sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl group's CH₂ and CH₃ units. nist.gov

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridazine core are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bend: A band around 1550-1650 cm⁻¹ associated with the bending vibration of the secondary amine. acs.org

C-H Bends: Bending vibrations for the CH₂ and CH₃ groups of the butyl chain would appear in the 1375-1470 cm⁻¹ range. acs.org

C-Cl Stretch: Strong absorption bands in the far-infrared region, typically between 600-800 cm⁻¹, corresponding to the stretching of the carbon-chlorine bonds. nist.gov

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.

While no crystal structure has been published for this compound, we can predict key structural features. The pyridazine ring is expected to be planar. The geometry around the C-4 amine nitrogen would be trigonal planar or shallow trigonal pyramidal.

In the solid state, intermolecular hydrogen bonding is highly probable. The secondary amine proton (N-H) can act as a hydrogen bond donor, while the pyridazine ring nitrogens (N-1 or N-2) can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or dimers, which would be a dominant feature of the crystal packing. Van der Waals interactions between the butyl chains and π-π stacking interactions between the pyridazine rings may also play a role in stabilizing the crystal lattice. A definitive analysis of these features would require successful crystallization and diffraction analysis.

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile compounds like this compound. The development of a suitable HPLC method is a critical first step to ensure reliable and accurate results. This process involves the systematic optimization of various chromatographic parameters to achieve the desired separation.

A common approach for the analysis of this compound involves reversed-phase chromatography, typically utilizing a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous component (water or a buffer solution) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The elution can be performed in an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation of all components in a reasonable timeframe. Detection is often carried out using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

Once a suitable separation is achieved, the analytical method must be validated to demonstrate its fitness for purpose. Method validation is a comprehensive process that assesses several key parameters as outlined by international guidelines.

Key HPLC Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A representative HPLC method for a related dichloropyridazine derivative might utilize the following conditions, which would be a starting point for the specific analysis of this compound.

Table 1: Example HPLC Method Parameters for a Dichloropyridazine Derivative

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm

Table 2: Illustrative Validation Data for an HPLC Method

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, leading to significant improvements in resolution, speed, and sensitivity.

The primary advantage of UPLC for the analysis of this compound and its derivatives is the enhanced resolution. The smaller particle size leads to more efficient separation, allowing for the detection and quantification of impurities that might co-elute with the main peak or other impurities in an HPLC system. This is particularly crucial for purity assessments where the accurate determination of all components is essential.

Furthermore, UPLC methods offer a substantial reduction in analysis time, often by a factor of five to ten compared to traditional HPLC. This increased throughput is highly beneficial in a high-volume testing environment. The lower flow rates and shorter run times also lead to a significant reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique.

The principles of method development and validation for UPLC are analogous to those for HPLC. However, the instrumentation is specifically designed to handle the higher backpressures generated by the smaller particle size columns.

Table 3: Comparison of Typical HPLC and UPLC Characteristics

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Column Particle Size 3 - 5 µm< 2 µm
Typical Operating Pressure 1000 - 4000 psi6000 - 15000 psi
Resolution GoodVery High
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 1-5 min)
Solvent Consumption HigherLower
Sensitivity GoodExcellent

The enhanced capabilities of UPLC make it a powerful tool for the detailed characterization and stringent purity control of this compound, ensuring a high degree of confidence in the quality of the compound.

Computational Chemistry and Theoretical Investigations of N Butyl 3,6 Dichloropyridazin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, reactivity, and spectroscopic characteristics of N-Butyl-3,6-dichloropyridazin-4-amine.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground-state properties. For a molecule like this compound, DFT calculations can provide optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO orbitals can indicate the regions of the molecule that are more likely to participate in electron donation and acceptance, respectively. In this compound, the HOMO is expected to be localized on the electron-rich amino group and the pyridazine (B1198779) ring, while the LUMO is likely distributed over the electron-deficient dichloropyridazine ring.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine ring and the chlorine atoms, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the amino group would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Pyridazine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: These values are representative and based on DFT calculations for structurally similar pyridazine derivatives.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for electronic structure calculations. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate energies and molecular properties, albeit at a higher computational cost. nih.gov For a molecule such as this compound, these high-accuracy methods can be employed to refine the geometric parameters and electronic properties obtained from DFT. They are particularly useful for studying reaction mechanisms and transition states where electron correlation effects are significant.

Selection and Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For heterocyclic compounds like this compound, hybrid functionals such as B3LYP are commonly used as they provide a good balance between accuracy and computational cost. victorovchinnikov.comnih.gov The Pople-style basis sets, such as 6-311++G(d,p), are often employed as they include diffuse and polarization functions, which are important for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding. victorovchinnikov.comnih.govnih.gov The selection of the functional and basis set should ideally be validated against experimental data or higher-level ab initio calculations for a set of related molecules to ensure the reliability of the predictions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility and interactions with the surrounding solvent. nih.gov

The n-butyl group attached to the amino group can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. The conformational landscape can be analyzed by monitoring the dihedral angles of the butyl chain throughout the simulation.

Solvation plays a critical role in the behavior of molecules in a biological environment. MD simulations with explicit solvent molecules, typically water, can reveal the structure of the solvation shell around this compound. The polar pyridazine ring and the amino group are expected to form hydrogen bonds with water molecules, while the nonpolar butyl chain will have hydrophobic interactions. The analysis of radial distribution functions (RDFs) from the simulation can quantify the organization of water molecules around different parts of the solute. Understanding these solvation effects is essential for predicting the molecule's solubility and its interactions with biological macromolecules. aip.org

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. acs.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes with Biological Macromolecules

For this compound, molecular docking can be used to predict its binding mode within the active site of a specific biological target, such as a kinase. nih.gov The pyridazine scaffold is a common motif in many kinase inhibitors. Docking simulations would place the molecule in various poses within the binding pocket, and a scoring function would be used to rank these poses based on their predicted binding affinity.

The predicted binding mode would reveal key interactions, such as hydrogen bonds between the amino group or the pyridazine nitrogens and the protein backbone or side chains. The chlorine atoms could participate in halogen bonding, and the butyl group would likely occupy a hydrophobic pocket. These predicted interactions can then be used to guide the design of more potent and selective inhibitors. The stability of the predicted binding pose can be further evaluated using MD simulations of the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridazine-based Kinase Inhibitor

ParameterValue
Target ProteinCyclin-Dependent Kinase 2 (CDK2)
Docking Score-8.5 kcal/mol
Key H-bond InteractionsAmino group with backbone CO of Glu81
Pyridazine N with backbone NH of Leu83
Hydrophobic InteractionsButyl group in hydrophobic pocket

Note: This table presents hypothetical docking results for illustrative purposes, based on studies of similar kinase inhibitors.

Energetic Analysis of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This method is crucial in drug discovery for evaluating the binding affinity and mode of interaction between a potential drug candidate and its biological target. The strength of this interaction is often quantified by the binding energy, typically expressed in kcal/mol.

The interaction energy between this compound and a receptor's active site is governed by a combination of non-covalent forces. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The pyridazine core, with its electron-rich nitrogen atoms, can act as a hydrogen bond acceptor, a key feature in molecular recognition. researchgate.net For instance, in studies of similar pyridazine and pyrimidine (B1678525) derivatives targeting protein kinases like Cyclin-Dependent Kinase 2 (CDK2), the nitrogen atoms of the heterocyclic ring are frequently observed forming critical hydrogen bonds with amino acid residues in the kinase hinge region. nih.govnih.gov

The N-butyl group introduces a flexible, hydrophobic chain that can fit into hydrophobic pockets within the receptor's binding site. The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction, while the amine group can act as a hydrogen bond donor. Computational analyses of related inhibitors have shown binding energies ranging from -4.3 to -9.5 kcal/mol, indicating stable complex formation. nih.gov A more negative binding energy score typically signifies a stronger and more stable interaction between the ligand and the receptor. plos.org

The following table provides a hypothetical but representative summary of the types of interactions that this compound might form within the active site of a protein kinase, based on docking studies of analogous compounds. nih.govresearchgate.net

Interactive Data Table: Predicted Ligand-Receptor Interactions

Interacting Atom/Group of Ligand Receptor Amino Acid Residue Type of Interaction Estimated Distance (Å)
Pyridazine Nitrogen (N1) Leucine (LEU 83) - Backbone NH Hydrogen Bond 2.9
Amino Group (NH) Glutamic Acid (GLU 81) - Backbone C=O Hydrogen Bond 3.1
Butyl Chain Valine (VAL 18), Alanine (ALA 31) Hydrophobic 3.5 - 4.0
Chlorine (Cl at C3) Phenylalanine (PHE 80) Halogen Bond / Hydrophobic 3.4
Pyridazine Ring Phenylalanine (PHE 80) π-π Stacking 3.6

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests high reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

The table below presents theoretical data for 3,6-dichloro-4-methylpyridazine, a structurally similar compound, which serves as a reasonable proxy for understanding the electronic properties of this compound. researchgate.net

Interactive Data Table: FMO Energies and Reactivity Descriptors

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - -7.21
LUMO Energy ELUMO - -2.10
Energy Gap ΔE ELUMO - EHOMO 5.11
Electronegativity χ -(EHOMO + ELUMO)/2 4.655
Chemical Hardness η (ELUMO - EHOMO)/2 2.555
Chemical Softness S 1/η 0.391
Electrophilicity Index ω χ²/2η 4.24

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution of a molecule three-dimensionally. The MEP map helps to visualize the electrophilic and nucleophilic sites of a molecule, providing key insights into its intermolecular interactions and chemical reactivity. Different colors on the MEP surface represent different electrostatic potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) localized around the two nitrogen atoms of the pyridazine ring, due to the presence of their lone pairs of electrons. These sites are the primary centers for hydrogen bonding and coordination to metal ions. researchgate.net Conversely, the most positive potential (blue) is anticipated around the hydrogen atom of the amine group, making it a potential hydrogen bond donor site. The butyl group will exhibit a largely neutral (green) potential, consistent with its nonpolar, hydrophobic character.

Charge distribution analysis, often performed using methods like Mulliken Population Analysis or Natural Population Analysis (NPA), quantifies the partial atomic charge on each atom in the molecule. researchgate.net This analysis complements the MEP map by providing numerical values for the electron distribution. In this compound, the nitrogen and chlorine atoms are expected to carry negative partial charges, while the hydrogen atoms and carbon atoms bonded to them will carry positive partial charges.

The following table summarizes the expected MEP values for key regions of the molecule, based on calculations performed on similar dichloropyridazine structures. researchgate.net

Interactive Data Table: Predicted Molecular Electrostatic Potential Values

Molecular Region / Atom Predicted Potential Range (kJ/mol) Color on MEP Map Implied Reactivity
Pyridazine Nitrogen Atoms (N1, N2) -140 to -160 Red Nucleophilic / H-bond Acceptor
Amine Group Hydrogen (NH) +110 to +130 Blue Electrophilic / H-bond Donor
Chlorine Atoms (Cl) -50 to -70 Orange / Yellow Weakly Nucleophilic
Butyl Group Hydrogens (CH) +20 to +40 Green / Light Blue Weakly Electrophilic
Aromatic Ring Hydrogens (CH) +60 to +80 Cyan Electrophilic

Applications and Research Directions of N Butyl 3,6 Dichloropyridazin 4 Amine

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The reactivity of the chlorine atoms on the pyridazine (B1198779) ring of N-Butyl-3,6-dichloropyridazin-4-amine makes it a valuable precursor for the synthesis of more complex molecular architectures. The differential reactivity of the two chlorine atoms allows for selective substitution reactions, enabling the controlled introduction of various functional groups.

Precursors for Novel Heterocyclic Ring Systems

This compound serves as a foundational building block for the generation of diverse heterocyclic systems. The pyridazine core can be elaborated upon through cyclization reactions, leading to the formation of fused ring systems. For instance, the chlorine atoms can be displaced by nucleophiles, such as those containing amine or thiol functionalities, to construct new rings fused to the pyridazine moiety. While direct examples of this compound in the synthesis of novel heterocyclic rings are not extensively documented in publicly available literature, the general reactivity of dichloropyradazine derivatives suggests its potential in this area. The synthesis of various heterocyclic compounds, such as triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones, often involves the use of amino-functionalized heterocyclic precursors. nih.gov

Construction of Polycyclic Scaffolds

Research on Biological Activities (excluding clinical applications)

The structural motifs present in this compound have prompted its investigation in several areas of biological research, primarily focusing on its potential to interact with various enzymes and receptors.

Enzyme Inhibition and Modulation Studies

The pyridazine ring is a common feature in many biologically active compounds, including enzyme inhibitors.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme and a well-validated target for antibiotics. gsconlinepress.comnih.gov While there is no direct evidence of this compound inhibiting DNA gyrase, the search for novel inhibitors is an active area of research. For instance, triazole-containing compounds have been identified as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov The structural similarity of the pyridazine ring to other nitrogen-containing heterocycles found in known DNA gyrase inhibitors suggests that derivatives of this compound could be explored for this activity.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. nih.govnih.govmdpi.comresearchgate.net Research has shown that aminopyridazine derivatives can act as acetylcholinesterase inhibitors. nih.gov A study on 3-amino-6-phenylpyridazines demonstrated that the pyridazine ring is a critical element for AChE inhibition. nih.gov Although this study did not specifically investigate this compound, it provides a rationale for exploring its potential in this area. The inhibitory activity is often influenced by the nature of the substituents on the pyridazine ring and the length of the side chain. nih.gov

Compound Class Enzyme Target Key Findings Reference
AminopyridazinesAcetylcholinesterase (AChE)The pyridazine ring is crucial for inhibitory activity. nih.gov
Triazole-containing compoundsDNA GyrasePotent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Receptor Ligand Research

The interaction of small molecules with specific receptors is fundamental to many physiological processes and is a major focus of drug discovery.

Histamine (B1213489) H4 Receptor Antagonism: The histamine H4 receptor is a G protein-coupled receptor primarily expressed on immune cells and is involved in inflammatory and immune responses. nih.govnih.gov Consequently, H4 receptor antagonists are being investigated as potential anti-inflammatory agents. nih.govmdpi.com While there are no direct studies on this compound as a histamine H4 receptor antagonist, the broader class of heterocyclic compounds, including triazine derivatives, has shown promise in this area. mdpi.com The development of selective H4 receptor antagonists is an ongoing effort in medicinal chemistry.

Receptor Target Therapeutic Potential Key Research Areas Reference
Histamine H4 ReceptorAnti-inflammatory, Immune modulationDevelopment of selective antagonists. nih.govnih.govmdpi.com

Investigation into Protein-Protein Interaction Modulators

Modulating protein-protein interactions (PPIs) represents a challenging but potentially rewarding frontier in drug discovery.

Histone Reader BRD9: The bromodomain-containing protein 9 (BRD9) is a histone reader protein that plays a role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in certain cancers. There is currently no publicly available research specifically investigating this compound as a modulator of BRD9. The discovery of small molecule modulators for PPIs like BRD9 often requires extensive screening and structure-based design efforts.

Agrochemical Activity Research

The inherent chemical properties of the pyridazine ring make it a valuable scaffold in the design of new agrochemicals. researchgate.net Research into various substituted pyridazines has revealed a broad spectrum of activities, including herbicidal, fungicidal, insecticidal, and molluscicidal effects.

Herbicidal Activity Investigations and Mode of Action Studies

Pyridazine derivatives have been a subject of interest in the quest for novel herbicides. wikipedia.org For instance, certain pyridazine compounds are known to act as bleaching herbicides by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of photoprotective carotenoids, causing rapid chlorophyll (B73375) degradation under light.

While specific studies on this compound are not available, research on analogous compounds provides insight into potential herbicidal activity. For example, a series of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have been synthesized and shown to possess high herbicidal activity against both monocotyledonous and dicotyledonous plants. nih.gov This suggests that N-alkylated pyridazine derivatives could exhibit similar properties. The herbicidal activity of such compounds is often evaluated through pre-emergence and post-emergence tests on various weed species.

Table 1: Representative Herbicidal Activity of Pyridazine Analogs

Compound/AnalogTarget Weed(s)Activity TypeEfficacy
Pyridazine Derivative AEchinochloa crus-galli (Barnyardgrass)Pre-emergenceHigh
Pyridazine Derivative BAmaranthus retroflexus (Redroot pigweed)Post-emergenceModerate
Pyridazine Derivative CSetaria faberi (Giant foxtail)Pre-emergenceHigh

Note: This table is a representation of data from various studies on pyridazine-based herbicides and does not represent specific data for this compound.

Fungicidal Activity Screening and Mechanistic Elucidation

The pyridazine scaffold is also a component of several fungicidal compounds. bibliomed.org A novel pyridazine fungicide, pyridachlometyl, has been developed with a unique mode of action. nih.gov This indicates the potential for other pyridazine derivatives to exhibit antifungal properties. The mechanism of action for pyridazine-based fungicides can vary, with some targeting tubulin polymerization and others inhibiting cellular respiration. researchgate.netnih.gov

Screening for fungicidal activity typically involves in vitro assays against a panel of economically important plant pathogenic fungi. Compounds are evaluated for their ability to inhibit mycelial growth or spore germination.

Table 2: Representative in vitro Fungicidal Activity of Pyridazine Analogs

Compound/AnalogFungal SpeciesInhibition (%) at 50 µg/mL
Pyridazine Analog XFusarium graminearum65
Pyridazine Analog YRhizoctonia solani78
Pyridazine Analog ZBotrytis cinerea55

Note: This table is a representation of data from various studies on pyridazine-based fungicides and does not represent specific data for this compound. Data is illustrative. researchgate.net

Insecticidal and Molluscicidal Activity Research

The versatility of the pyridazine structure extends to insecticidal applications. bibliomed.org A notable example is the novel insecticide class of pyridazine pyrazolecarboxamides, which includes dimpropyridaz. nih.govresearchgate.net This compound acts as a pro-insecticide, being converted in vivo to its active form, which then inhibits the function of insect chordotonal neurons, leading to a novel mode of action that is independent of TRPV channels. nih.govresearchgate.net This discovery opens up new avenues for managing insect resistance. Research into other pyridazine derivatives has also shown activity against various pests, including aphids and whiteflies. nih.govresearchgate.netnih.gov

Furthermore, some pyridazine derivatives have demonstrated moderate molluscicidal activity against snails such as Biomphalaria alexandrina, which are intermediate hosts for schistosomiasis. nih.gov This suggests a potential role for compounds like this compound in public health applications.

Table 3: Representative Insecticidal and Molluscicidal Activity of Pyridazine Analogs

Compound/AnalogTarget PestActivity TypeEfficacy
Pyridazine PyrazolecarboxamideAphids, WhitefliesInsecticidalHigh
Substituted PyridazineMusca domestica (Housefly)InsecticidalModerate
Pyridazine DerivativeBiomphalaria glabrataMolluscicidal (egg masses)Significant

Note: This table is a representation of data from various studies on pyridazine-based insecticides and molluscicides and does not represent specific data for this compound. bibliomed.orgnih.govresearchgate.netnih.gov

Potential in Materials Science and Functional Materials Development

Beyond its biological activities, the pyridazine heterocycle possesses electronic properties that make it an attractive building block for functional materials. researchgate.net The nitrogen atoms in the ring can influence the electronic and photophysical properties of larger molecular structures.

Incorporation into Polymeric Structures

The synthesis of pyridazine-containing monomers and their subsequent polymerization is an area of active research. researchgate.net These polymers are being explored for applications in organic electronics, such as organic photovoltaics and light-emitting diodes. The electron-deficient nature of the pyridazine ring can be exploited to create materials with specific electronic characteristics. The amino group in this compound could serve as a reactive handle for polymerization, for example, through condensation reactions to form polyamides or by functionalizing it to introduce a polymerizable group like a methacrylate (B99206). The synthesis of p-aminopyridine methacrylate and its successful polymerization demonstrates the feasibility of this approach for related amino-heterocycles. researchgate.net

Application in the Synthesis of Dyes and Pigments with Tunable Properties

Aromatic amines are fundamental precursors in the synthesis of azo dyes. unb.canih.gov The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. The resulting dyes would incorporate the dichloropyridazine moiety, which could influence their color, photophysical properties, and fastness. The synthesis of azo dyes from aminopyridines and other heterocyclic amines is a well-established field, suggesting that this compound could be a valuable intermediate for creating novel colorants. mdpi.com The photophysical properties of such dyes, including their absorption and emission spectra, can be fine-tuned by altering the coupling component, potentially leading to applications in areas such as fluorescent probes and functional coatings. nih.govresearchgate.netnih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Butyl-3,6-dichloropyridazin-4-amine, and how can regioselectivity be controlled during amination?

  • Methodological Answer : Microwave-assisted synthesis is a highly efficient approach for regioselective amination. Starting from methyl-dichloropyridazines (e.g., 3,6-dichloropyridazine derivatives), reaction conditions such as solvent polarity (e.g., DMF), temperature (100–150°C), and microwave irradiation time (10–30 min) significantly influence regioselectivity. Using stoichiometric ratios of alkylamines (e.g., n-butylamine) ensures substitution at the 4-position of the pyridazine ring. Monitoring via TLC or HPLC can validate reaction progress .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., butyl chain integration, chlorine positions).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C8_8H11_{11}Cl2_2N3_3: calc. 220.03 g/mol).
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Elemental Analysis : Confirms Cl and N content. Cross-referencing with spectral databases ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites. For example, the 3- and 6-chloro positions exhibit higher electrophilicity due to electron-withdrawing effects. Molecular orbital analysis (LUMO maps) highlights regions susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic solvents) are simulated using the SMD continuum model to optimize reaction pathways .

Q. What experimental strategies evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Cholinesterase Inhibition : Incubate the compound with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) in phosphate buffer (pH 8.0) and measure residual activity via Ellman’s method (412 nm absorbance).
  • Kinetic Studies : Determine inhibition constants (KiK_i) using Lineweaver-Burk plots.
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with enzyme active sites (e.g., PAS or catalytic triad of AChE). Compare results with known inhibitors like donepezil .

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Statistical Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends.
  • Controlled Replication : Standardize variables (e.g., solvent purity, temperature gradients) to isolate confounding factors.
  • Isotopic Labeling : Track reaction pathways using 15^{15}N-labeled amines to verify substitution mechanisms.
  • Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography vs. NMR for structural confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.